4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reactions
Electrochemically induced SRN1 reactions highlight the use of derivatives of 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid. For instance, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was obtained selectively from 1,4-dichlorobenzene and further substituted to give various compounds including 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).
Site-Selective Electrophilic Substitution
Unprotected biphenyl-2-carboxylic acid, related to this compound, can undergo site-selective electrophilic substitution. This process involves clean metalation with sec-butyllithium adjacent to the carboxylate, leading to products like fluorenone (Tilly et al., 2006).
Synthesis of Chromene Derivatives
Synthesis studies have explored the creation of 4H-chromene-2-carboxylic acid esters, which are significant for structural-activity relationship studies of antitumor antibiotics. One key intermediate synthesized is 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, related to the target compound (Li et al., 2013).
Polyamides Synthesis
Research on 4-tert-butylcatechol derivatives, closely related to this compound, reveals their use in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit significant solubility, thermal stability, and are used to form transparent, flexible films (Hsiao et al., 2000).
Phthalocyanine Synthesis
Novel phthalonitriles with structures including 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene, closely related to this compound, have been synthesized. These compounds are used in creating substances applied in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).
Solid-Phase Synthesis of Peptides
The compound 5-(4-hydroxyphenyl)-3,4-ethylenedioxythienyl alcohol (THAL), closely related to the target compound, is used as a linker for the solid-phase synthesis of peptide carboxylic acids. It's particularly beneficial for synthesizing sensitive peptides (Isidro-Llobet et al., 2008).
Mechanism of Action
Safety and Hazards
The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJUURMGVBXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545429 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84392-26-7 | |
Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84392-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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